![molecular formula C21H19N3O7S2 B1670816 D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester CAS No. 223920-67-0](/img/structure/B1670816.png)
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester
Overview
Description
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester is a heterocyclic light-emitting compound and natural ligand for luciferase used to detect cell activity . It is also known as DMNPE-caged Luciferin . It can cross cell membranes efficiently and requires ATP for its reaction, emitting a greenish-yellow luminescence at a peak wavelength of approximately 530 nm .
Synthesis Analysis
Once inside the cells, the ester is continuously hydrolyzed to a supply of D-luciferin . Alternatively, a burst of D-luciferin is generated by UV photolysis .Molecular Structure Analysis
The molecular formula of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester is C21H19N3O7S2 . The exact mass is 489.07 and the molecular weight is 489.510 .Chemical Reactions Analysis
The ester is continuously hydrolyzed to a supply of D-luciferin once inside the cells . Alternatively, a burst of D-luciferin is generated by UV photolysis .Physical And Chemical Properties Analysis
The compound is a light yellow solid . It is soluble in DMSO . The elemental analysis shows that it contains C, 51.53; H, 3.91; N, 8.58; O, 22.88; S, 13.10 .Scientific Research Applications
In Vivo Imaging
This compound is a common bioluminescent reporter used for in vivo imaging . It is a substrate for the Firefly luciferase enzyme, which utilizes ATP and Mg2+ as co-factors and emits a characteristic yellow-green emission in the presence of oxygen . This emission shifts to red light in vivo at 37°C .
Study of Intracellular Activities
DMNPE-caged luciferin, a form of this compound, crosses cell membranes easily and can be used to study intracellular activities . It can be used to follow changes in gene expression in live cells .
Biotechnology Applications
Luciferin is a common reagent used throughout the Biotechnology field . It is particularly useful for in vivo imaging .
Disease Monitoring
Luciferase-labeled tumor cells, stem cells, or infectious diseases are often inoculated into research animals such as rats or mice for investigation . The injection of Luciferin allows for the real-time, non-invasive monitoring of disease progression and/or drug efficacy in these model systems through Bioluminescence Imaging (BLI) .
Reporter Gene Assays
A luciferase-tagged gene is used as a marker in recombinant techniques . This allows for the detection and quantification of the expression of other genes.
ATP Assays
Luciferase catalyzes ATP . Therefore, this compound can be used in ATP assays to measure the level of ATP in various biological systems.
Pyrosequencing
This compound is used in pyrosequencing, a method of DNA sequencing (determining the order of nucleotides in DNA) .
Cell-Membrane Permeable Compound
Being a cell-membrane permeable compound, it can be used to measure intracellular functions since it readily crosses cell membranes .
Future Directions
properties
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMOUFKGRGCNZ-LNUXAPHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420721 | |
Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester | |
CAS RN |
223920-67-0 | |
Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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